1-Oxo-1,2-dihydroisoquinoline-6-carbaldehyde
Description
Properties
IUPAC Name |
1-oxo-2H-isoquinoline-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-6-7-1-2-9-8(5-7)3-4-11-10(9)13/h1-6H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCONIZGDSZDBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653978 | |
| Record name | 1-Oxo-1,2-dihydroisoquinoline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150618-26-0 | |
| Record name | 1-Oxo-1,2-dihydroisoquinoline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
- Catalyst: Pd(OAc)₂ (5–10 mol%)
- Ligand: P(o-tolyl)₃ (10–20 mol%)
- Base: NaOH (5 equivalents)
- Solvent: Dioxane/H₂O (4:1)
- Temperature: 50–80 °C
- Reaction time: Typically several hours
Yield Data from Representative Reactions
| Entry | Pd(OAc)₂ (mol%) | P(o-tolyl)₃ (mol%) | Temp (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 5 | 10 | 80 | 78 | Standard conditions |
| 2 | 10 | 20 | 80 | 88 | Increased catalyst loading |
| 3 | 5 | 10 | 50 | 86 | Lower temperature |
| 4 | 5 | 10 | 25 | 40 | Significant yield decrease |
| 5 | 5 | 10 | 100 | 76 | Higher temperature |
This method proceeds via an intramolecular cyclization followed by transmetallation with the arylboronic acid, generating the substituted dihydroisoquinoline scaffold efficiently.
Formylation via Vilsmeier–Haack Reaction
Another common approach to introduce the aldehyde group at position 6 on the isoquinoline ring is the Vilsmeier–Haack reaction, which involves:
- Reagents: Phosphoryl chloride (POCl₃) and dimethylformamide (DMF)
- Conditions: Controlled temperature (0–60 °C), typically around 40 °C for 12 hours
- Mechanism: Electrophilic aromatic substitution introducing the formyl group
Key Factors Affecting Yield
- Purity of reagents (fresh POCl₃)
- Anhydrous reaction environment
- Stoichiometric control of POCl₃ and DMF
- Reaction temperature and time optimization
Typical yields range from 60% to 70% after purification by column chromatography using ethyl acetate/hexane gradients.
Modified Castagnoli–Cushman Reaction
This multistep reaction is used for the synthesis of substituted isoquinoline derivatives, including this compound, by:
- Condensation of cyclic imides with aldehydes or ketones
- Cyclization under acidic or basic catalysis
- Functional group transformations to introduce ketone and aldehyde moieties
This method allows for structural diversity and is useful in medicinal chemistry applications where modifications at various positions are needed.
Analytical Characterization to Confirm Structure
- ¹H NMR: Aldehyde proton appears as a singlet near δ 9.8–10.2 ppm
- ¹³C NMR: Carbonyl carbons resonate around 190–195 ppm
- IR Spectroscopy: Aldehyde C=O stretch near 1700 cm⁻¹; lactam C=O near 1650 cm⁻¹
- Mass Spectrometry: Molecular ion peak consistent with molecular weight 173.17 g/mol
These techniques ensure the purity and correct structural assignment of the synthesized compound.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Typical Yield (%) | Notes |
|---|---|---|---|---|
| Palladium-Catalyzed Cyclization | Pd(OAc)₂, P(o-tolyl)₃, NaOH, dioxane/H₂O, 50–80 °C | High regioselectivity, versatile | 78–88 | Suitable for substituted derivatives |
| Vilsmeier–Haack Formylation | POCl₃, DMF, 0–60 °C | Direct aldehyde introduction | 60–70 | Requires strict anhydrous conditions |
| Modified Castagnoli–Cushman | Cyclic imides, aldehydes/ketones, acid/base catalysis | Structural diversity, multi-step | Variable | Enables functional group modifications |
Research Findings and Practical Considerations
- The palladium-catalyzed method is favored for synthesizing substituted 1,2-dihydroisoquinolines, which can be oxidized to the target compound. Optimization of catalyst loading and temperature is critical for maximizing yield.
- The Vilsmeier–Haack reaction is a classic and reliable method for aldehyde introduction but requires careful control of moisture and reagent freshness to avoid side reactions.
- Multi-step syntheses like the Castagnoli–Cushman reaction offer flexibility but may have lower overall yields due to complexity.
- Reproducibility depends on stringent control of reaction parameters, solvent purity, and intermediate verification by chromatographic and spectroscopic methods.
Chemical Reactions Analysis
1-Oxo-1,2-dihydroisoquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Inhibition of Enzymes
One of the most promising applications of 1-oxo-1,2-dihydroisoquinoline-6-carbaldehyde derivatives is their role as inhibitors of poly(ADP-ribose) polymerase (PARP). PARP inhibitors are crucial in cancer therapy, particularly for tumors with BRCA mutations. Recent studies have shown that modifications to the isoquinoline scaffold can enhance the inhibitory activity against PARP enzymes, with some derivatives demonstrating IC50 values in the nanomolar range .
Table 1: Summary of PARP Inhibitory Activity of 1-Oxo-1,2-dihydroisoquinoline Derivatives
| Compound ID | Structure Modification | IC50 (nM) | Selectivity Index |
|---|---|---|---|
| 3l | Unsubstituted | 156 | High |
| 3a | Benzamide derivative | 1300 | Moderate |
| 3b | Fluorine substitution | 950 | High |
1.2. Antiviral Activity
Exploratory studies have indicated that derivatives of this compound can inhibit viral proteases, such as those from the West Nile Virus (WNV). The unique molecular structure allows for interactions that disrupt viral replication processes .
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications to enhance biological activity. Common methods include:
- Modified Castagnoli-Cushman Reaction : This method is often employed to create various substituted isoquinoline derivatives.
- Amidation Reactions : These reactions facilitate the introduction of different functional groups that can significantly alter the pharmacological properties of the compound.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of 1-oxo-1,2-dihydroisoquinoline derivatives. Research indicates that specific substitutions on the aromatic ring can lead to improved potency and selectivity against target enzymes .
Toxicological Assessments
Before advancing to clinical trials, thorough toxicological assessments are essential. The compound's properties suggest it has a favorable safety profile, with low toxicity observed in preliminary studies .
Conclusion and Future Directions
The applications of this compound highlight its potential as a scaffold for developing novel therapeutic agents. Ongoing research aims to refine its synthesis and evaluate additional biological activities, paving the way for new treatments in oncology and virology.
Mechanism of Action
The mechanism of action of 1-Oxo-1,2-dihydroisoquinoline-6-carbaldehyde involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways . The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Key Differences :
- Core Structure: The target compound’s fused isoquinoline system enhances aromatic stability compared to monocyclic pyridine (CAS 106984-91-2) or non-fused isoindoline (CAS 926307-99-5) derivatives .
- Substituent Effects: The aldehyde at position 6 in the isoquinoline derivative may exhibit steric hindrance, reducing nucleophilic attack rates compared to aldehydes at position 3 in quinoline analogs (e.g., 6-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde) .
- Electronic Properties: Electron-withdrawing groups (e.g., bromine in 6-Bromo-2-oxo-1,2-dihydroquinoline-3-carbaldehyde) increase molecular weight and alter reactivity, whereas methyl groups (e.g., 6-Methyl derivative) enhance lipophilicity .
Research Findings and Critical Analysis
- Crystallography: Structural analogs like methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate () exhibit intermolecular C–H⋯π interactions, suggesting that the target compound’s aldehyde group could influence crystal packing and solubility .
- Similarity Scores: Computational analyses () highlight moderate similarity (0.66–0.83) between the target compound and pyridine/isoindoline derivatives, underscoring the unique reactivity of the isoquinoline scaffold .
- Synthetic Challenges: The discontinued status of this compound () may reflect difficulties in purification or stabilization, contrasting with more robustly available quinoline-based aldehydes .
Biological Activity
1-Oxo-1,2-dihydroisoquinoline-6-carbaldehyde is a compound belonging to the isoquinoline class of alkaloids, which are known for their diverse biological activities. This article aims to explore its biological activity, including potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
This compound features a unique structure characterized by an isoquinoline backbone with an aldehyde functional group at the 6-position. This configuration contributes to its reactivity and potential biological activity. The molecular formula is with a molecular weight of approximately 173.171 g/mol.
Antimicrobial Activity
Research indicates that isoquinoline derivatives often exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains. The presence of the aldehyde group in this compound may enhance its interaction with microbial enzymes or cell structures, leading to antimicrobial effects.
Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess anti-inflammatory properties. Isoquinoline derivatives are known for their ability to modulate inflammatory pathways, which could be a target for therapeutic intervention in inflammatory diseases. However, specific mechanisms of action for this compound remain to be fully elucidated.
Anticancer Potential
The anticancer activity of isoquinoline derivatives has garnered attention in recent years. The structural similarity of this compound to established anticancer agents suggests that it may interact with cancer-related pathways or targets. Initial findings indicate potential efficacy in inhibiting cancer cell proliferation, although detailed studies are required to confirm these effects and understand the underlying mechanisms .
The mechanism by which this compound exerts its biological effects is likely multifaceted. Its ability to interact with biological targets such as enzymes and receptors involved in metabolic pathways is crucial for elucidating its pharmacological profile. The aldehyde functional group may play a significant role in these interactions by forming covalent bonds with nucleophilic sites on target proteins .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | Aldehyde at position 6 | Antimicrobial, anti-inflammatory, anticancer | |
| Berberine | Plant alkaloid | Antidiabetic, antimicrobial | |
| 4-Hydroxy-2-oxo-1,2-dihydroquinoline | Hydroxy and keto groups | Anti-HIV, antibacterial |
This table illustrates how variations in substitution patterns can influence biological activity significantly. For example, berberine is well-known for its antimicrobial and antidiabetic properties due to its complex structure and multiple functional groups.
Case Studies
Several case studies have highlighted the potential of isoquinoline derivatives in therapeutic applications:
- Anticancer Activity : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways .
- Anti-inflammatory Effects : Another investigation showed that certain isoquinoline derivatives could reduce pro-inflammatory cytokine levels in vitro. This suggests that this compound might also modulate inflammatory responses effectively .
Q & A
Q. What are the best practices for presenting synthetic and analytical data in publications?
- Methodological Answer : Include raw spectral data (e.g., NMR integrals, coupling constants) in supplementary materials. For chromatograms, specify column type and mobile phase. Use SI units consistently and report yields as isolated masses with purity percentages (HPLC/GC). Adhere to IUPAC nomenclature for structural diagrams .
Q. How should researchers address ethical considerations in reporting negative or contradictory results?
- Methodological Answer : Transparently document experimental conditions (e.g., humidity, equipment calibration dates) that may contribute to discrepancies. Publish negative results in data repositories (e.g., Figshare) to inform the community. Use platforms like Preprints.org for early dissemination of unresolved findings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
